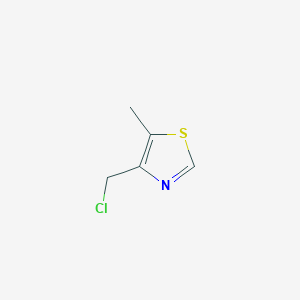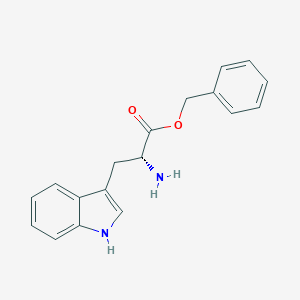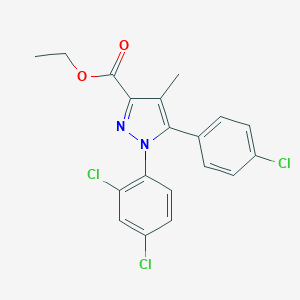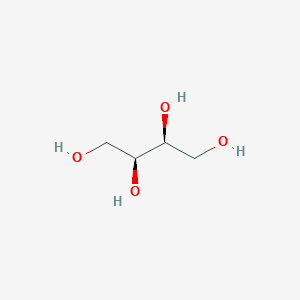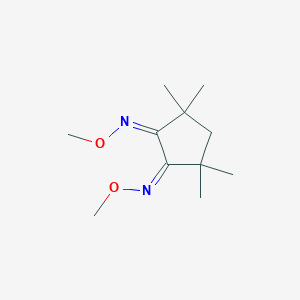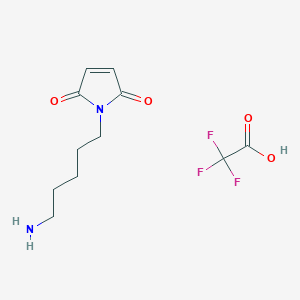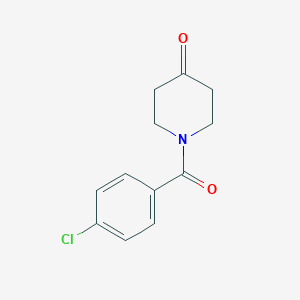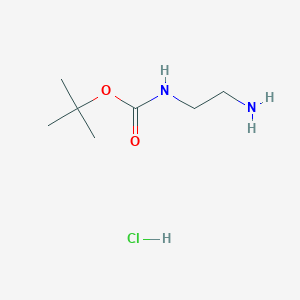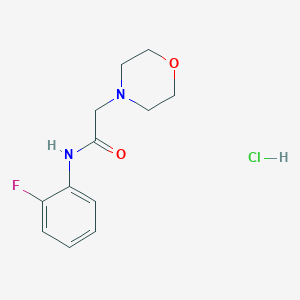
4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer activity, 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride has also been shown to possess other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride. One area of interest is in the development of new drugs based on the structure of the compound. Another area of interest is in the study of the compound's mechanism of action, which may provide insights into the development of new cancer therapies. Additionally, further research is needed to determine the potential applications of the compound in the treatment of other diseases, such as neurological disorders.
Métodos De Síntesis
The synthesis of 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride involves the reaction of 2-fluoroaniline with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. The compound has been shown to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
143579-16-2 |
|---|---|
Nombre del producto |
4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride |
Fórmula molecular |
C12H16ClFN2O2 |
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
Clave InChI |
HFLYYECKQOBKCW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2F.Cl |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC=C2F.Cl |
Sinónimos |
4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



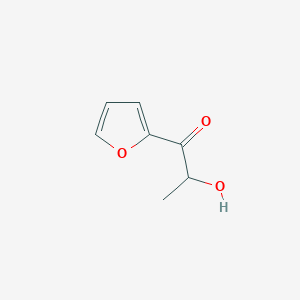
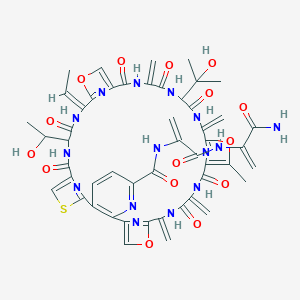
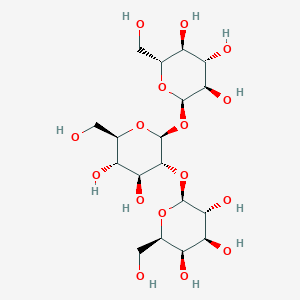
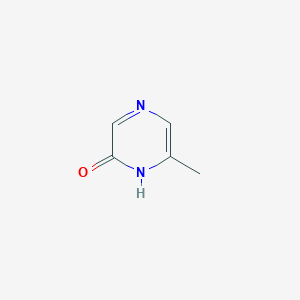
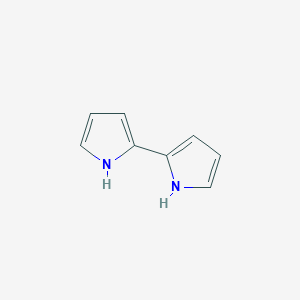
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
